molecular formula C14H25NO4 B12504699 Methyl 5-(tert-butoxycarbonylamino)-1-methylcyclohexanecarboxylate

Methyl 5-(tert-butoxycarbonylamino)-1-methylcyclohexanecarboxylate

Cat. No.: B12504699
M. Wt: 271.35 g/mol
InChI Key: JLPJPNOGCYKKSC-UHFFFAOYSA-N
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Description

Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Removal of the Boc group results in the formation of the free amine.

Scientific Research Applications

Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate primarily involves the protection of amine groups. The Boc group is introduced to prevent unwanted reactions at the amine site during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where ring strain and conformational stability are important factors.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-10-7-6-8-14(4,9-10)11(16)18-5/h10H,6-9H2,1-5H3,(H,15,17)

InChI Key

JLPJPNOGCYKKSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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